molecular formula C14H15NS B11877147 7-Ethyl-2-(thiophen-2-yl)indoline

7-Ethyl-2-(thiophen-2-yl)indoline

Cat. No.: B11877147
M. Wt: 229.34 g/mol
InChI Key: NUOGUAWALSKAHK-UHFFFAOYSA-N
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Description

7-Ethyl-2-(thiophen-2-yl)indoline is a heterocyclic compound that features an indoline core substituted with an ethyl group at the 7th position and a thiophene ring at the 2nd position. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-2-(thiophen-2-yl)indoline typically involves the construction of the indoline core followed by the introduction of the ethyl and thiophene substituents. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indoline core. Subsequent alkylation and thiophene substitution can be achieved through various organic reactions, such as Friedel-Crafts alkylation and cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2-(thiophen-2-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can modify the thiophene ring or the indoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

7-Ethyl-2-(thiophen-2-yl)indoline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Indoline derivatives are explored for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound’s unique chemical properties make it useful in the development of materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 7-Ethyl-2-(thiophen-2-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline core can interact with various biological receptors, while the thiophene ring may enhance binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Ethylindoline: Lacks the thiophene ring, resulting in different chemical and biological properties.

    2-(Thiophen-2-yl)indoline: Similar structure but without the ethyl group, affecting its reactivity and applications.

    7-Methyl-2-(thiophen-2-yl)indoline: Substitution with a methyl group instead of an ethyl group, leading to variations in chemical behavior.

Uniqueness

7-Ethyl-2-(thiophen-2-yl)indoline’s unique combination of the indoline core, ethyl group, and thiophene ring distinguishes it from other compounds. This specific structure imparts unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

7-Ethyl-2-(thiophen-2-yl)indoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in antimicrobial, anticancer, and antiviral therapies, as well as its mechanisms of action.

Chemical Structure and Properties

The structure of this compound features an indoline core substituted with an ethyl group at the 7-position and a thiophene ring at the 2-position. This unique configuration contributes to its chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene-fused indole derivatives, including this compound. These compounds exhibit a spectrum of activity against various pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial15.625 - 62.5 μM
Escherichia coliAntibacterial62.5 - 125 μM
Candida albicansAntifungalModerate activity (MIC varies)

The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects against Gram-positive bacteria .

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies on various cancer cell lines. Notably, it has shown selective cytotoxicity against colorectal cancer cells (HCT-116), with IC50 values indicating significant potency:

Compound Cell Line IC50 (μM)
This compoundHCT-1167.1
A549 (lung cancer)10.5
MCF-7 (breast cancer)11.9

Mechanistic studies suggest that the compound may interact directly with tumor cell DNA, leading to cell cycle arrest at the S phase and G2/M phase .

Antiviral Activity

Research has also indicated potential antiviral properties, particularly against HIV. Compounds structurally similar to this compound demonstrated significant anti-HIV activity with EC50 values indicating effective inhibition of viral replication:

Compound Activity EC50 (μM)
Analog of this compoundAnti-HIV0.53

This suggests that modifications to the indole structure can enhance antiviral efficacy while maintaining a favorable selectivity index .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, modulating their activity. This includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • DNA Interaction : It potentially intercalates with DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The interaction with various receptors can lead to altered signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have demonstrated the efficacy of thiophene-fused indoles in clinical settings:

  • Antimicrobial Efficacy : A study evaluated a series of thiophene derivatives against MRSA strains, showing that certain modifications significantly enhanced antibacterial potency.
  • Cancer Treatment : Clinical trials involving indole derivatives revealed promising results in reducing tumor size in patients with colorectal cancer, supporting further development into therapeutic agents.
  • HIV Research : Investigations into the antiviral properties highlighted the potential for developing new treatments for HIV that leverage the unique structure of indole derivatives.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

7-ethyl-2-thiophen-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H15NS/c1-2-10-5-3-6-11-9-12(15-14(10)11)13-7-4-8-16-13/h3-8,12,15H,2,9H2,1H3

InChI Key

NUOGUAWALSKAHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1NC(C2)C3=CC=CS3

Origin of Product

United States

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